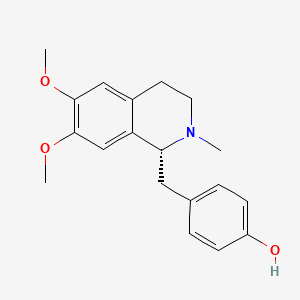

Armepavine

Description

(-)-Armepavine has been reported in Papaver armeniacum, Discaria chacaye, and other organisms with data available.

reticuline-like; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKFZIUKXTWQTP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318368 | |

| Record name | Armepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-20-9 | |

| Record name | Armepavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Armepavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMEPAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE6Z59021R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Armepavine: Mechanistic Insights into Immune Cell Modulation and Therapeutic Potential

Target Audience: Immunologists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Armepavine (C₁₉H₂₃NO₃) is a bioactive benzylisoquinoline alkaloid predominantly isolated from the sacred lotus (Nelumbo nucifera)[1]. In recent years, it has emerged as a potent, pleiotropic immunomodulator. Unlike broad-spectrum immunosuppressants that often induce severe cytotoxicity, armepavine exerts targeted regulatory effects on specific kinase cascades—most notably the PI3K/Itk axis in T lymphocytes and the NF-κB/MAPK pathways in macrophages and stellate cells[2][3]. This whitepaper dissects the molecular mechanisms of armepavine, provides field-proven experimental protocols for its validation, and outlines its therapeutic potential in autoimmune and fibrotic diseases.

Core Mechanisms of Action in Immune Cells

As an application scientist, understanding the precise molecular intervention points of a compound is critical for designing robust assays. Armepavine does not act as a blunt cytotoxic agent; rather, it functions as a signal transduction interceptor.

T Lymphocyte Modulation: The PI3K/Itk/PLCγ Axis

In T cells, antigen presentation triggers the T-cell receptor (TCR), leading to a cascade of phosphorylation events. Armepavine specifically interrupts this cascade by targeting Phosphoinositide 3-kinase (PI3K)[3].

-

Mechanistic Causality: By inhibiting PI3K, armepavine prevents the downstream activation of Interleukin-2-inducible T-cell kinase (Itk)[3].

-

Downstream Effects: The suppression of Itk directly impairs the activation of Phospholipase C gamma (PLCγ). Without active PLCγ, the cleavage of PIP2 into IP3 and DAG is halted, severely blunting intracellular calcium (Ca²⁺) mobilization[3][4]. This ultimately prevents the transcription of the IL-2 and IFN-γ genes, halting T-cell clonal expansion[3].

Macrophage & Monocyte Regulation: NF-κB & MAPK Cascades

In innate immune cells like macrophages, as well as in hepatic stellate cells (HSCs), armepavine acts as a potent anti-inflammatory agent by blocking the canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[2][5].

-

Mechanistic Causality: Upon stimulation by Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB-kinase (IKK) complex is typically activated. Armepavine inhibits this activation, thereby preventing the phosphorylation and subsequent proteasomal degradation of IκBα[2][6].

-

Downstream Effects: Because IκBα remains intact, the p65/p50 NF-κB dimer remains sequestered in the cytosol, unable to translocate to the nucleus[2]. This silences the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), Intercellular Adhesion Molecule 1 (ICAM-1), and Interleukin-6 (IL-6)[2][6].

Diagram illustrating Armepavine's dual inhibitory mechanisms in T cells and Macrophages.

Quantitative Data & Comparative Efficacy

To establish a reliable baseline for assay development, it is crucial to benchmark armepavine against known parameters. The following table synthesizes the quantitative inhibitory metrics of armepavine across different immune cell models.

| Target / Cell Type | Stimulant | Armepavine Concentration | Observed Effect | Reference |

| PBMC Proliferation | Phytohemagglutinin (PHA) | IC₅₀ ~ 11.9 μM | 95% inhibition at 100 μM without direct cytotoxicity. | [4] |

| HSC-T6 (Hepatic Stellate) | TNF-α / LPS (1 μg/ml) | 1 - 10 μM | Attenuates α-SMA protein expression and AP-1 activation. | [2][4] |

| Macrophage (RAW 264.7) | LPS | 10 - 50 μM | Significant suppression of iNOS, NO, and TNF-α production. | [6] |

| In Vivo (BDL Rats) | Bile Duct Ligation | 10 - 30 mg/kg | Reduced plasma AST/ALT, hepatic α-SMA, and collagen. | [2] |

Note: Cell viability assays (e.g., Trypan Blue or Annexin V/PI) confirm that the reduction in PBMC proliferation at concentrations up to 100 μM is due to cell cycle arrest/signaling inhibition, not direct apoptosis/necrosis[4].

Experimental Workflows & Validation Protocols

Trustworthiness in preclinical research demands self-validating experimental systems. The following protocols are designed to isolate the specific mechanistic variables of armepavine.

Protocol A: PBMC Proliferation & Cytokine Quantification

Why this method? We utilize tritiated thymidine (³[H]-thymidine) uptake rather than standard MTT assays for T-cell proliferation because it provides direct quantification of de novo DNA synthesis, which is crucial for distinguishing true clonal expansion from mere metabolic shifts[3][4].

Step-by-Step Methodology:

-

Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS.

-

Seeding & Pre-treatment: Seed PBMCs at 2 × 10⁵ cells/well in a 96-well plate. Pre-treat cells with varying concentrations of (S)-armepavine (e.g., 1, 10, 25, 50, 100 μM) dissolved in 0.1% DMSO[4]. Self-Validation Control: Always include a 0.1% DMSO vehicle control to prove the solvent does not suppress IL-2 or IFN-γ production[3].

-

Stimulation: Add Phytohemagglutinin (PHA) at 5 μg/mL to stimulate T-cell activation[4]. Incubate for 72 hours at 37°C, 5% CO₂.

-

Cytokine Harvest (ELISA): At 48 hours, carefully extract 50 μL of supernatant from each well to quantify IL-2 and IFN-γ secretion via sandwich ELISA[3].

-

Proliferation Readout: Add 1 μCi of ³[H]-thymidine per well for the final 16 hours of the 72-hour incubation. Harvest cells onto glass fiber filters and measure beta emission using a liquid scintillation counter[3][4].

Protocol B: NF-κB Nuclear Translocation Assay

Why this method? To prove that armepavine inhibits the NF-κB pathway, we must demonstrate that p65 is physically prevented from entering the nucleus, rather than just showing a downstream reduction in cytokines.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages or HSC-T6 cells in 6-well plates until 80% confluent[2].

-

Pre-treatment: Treat with 10 μM armepavine for 2 hours. Use N-acetylcysteine (NAC) as a positive control for ROS/NF-κB inhibition[2].

-

Stimulation: Stimulate with 1 μg/mL LPS or TNF-α for 30 minutes (the peak window for IκBα degradation)[2].

-

Fractionation: Lyse cells using a hypotonic buffer (containing NP-40) to extract the cytosolic fraction. Centrifuge, then lyse the remaining pellet with a high-salt RIPA buffer to extract the nuclear fraction.

-

Western Blotting: Run both fractions on an SDS-PAGE gel. Probe the cytosolic fraction for IκBα and the nuclear fraction for p65. Self-Validation Control: Use GAPDH as a cytosolic loading control and Lamin B1 as a nuclear loading control to ensure clean fractionation.

Standardized workflow for validating Armepavine's immunomodulatory effects in vitro.

Therapeutic Applications & Translational Potential

The dual-action nature of armepavine makes it a highly attractive candidate for complex immune-mediated pathologies where both adaptive (T-cell) and innate (Macrophage) immune responses are dysregulated.

-

Autoimmune Crescentic Glomerulonephritis (ACGN) & Lupus Nephritis: Intra-renal T cells and macrophages drive the progression of glomerular crescents. In vivo murine models have demonstrated that armepavine administration dramatically decreases glomerular crescents, improves proteinuria, and suppresses both systemic T/B-cell activation and intra-renal NF-κB activation[7][8][9].

-

Hepatic Fibrosis: The activation of Hepatic Stellate Cells (HSCs) is the primary driver of liver fibrogenesis. Armepavine suppresses TNF-α-induced collagen deposition and α-SMA expression by blocking the NF-κB and MAPK pathways, significantly reducing fibrosis scores in bile duct-ligated (BDL) rats[2].

References

- Benchchem. "Armepavine | 524-20-9 - Benchchem". Benchchem.

- Oxford Academic. "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis".

- PubMed (NIH). "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis". PubMed.

- PMC (NIH).

- American Physiological Society Journal. "Therapeutic potential of DCB-SLE1, an extract of a mixture of Chinese medicinal herbs, for severe lupus nephritis". APS.

- AbMole BioScience. "Armepavine | CAS 524-20-9". AbMole.

- Semantic Scholar. "A New Synthetic Compound, 2-OH, Enhances Interleukin-2 and Interferon-γ Gene Expression in Human Peripheral Blood". Semantic Scholar.

- ResearchGate. "The structure of (S)-armepavine and its effects on PBMC proliferation".

- MDPI. "Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus)

Sources

- 1. Armepavine | 524-20-9 | Benchchem [benchchem.com]

- 2. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Armepavine: Structure-Activity Relationship & Anti-Inflammatory Mechanism

Technical Guide for Drug Development Professionals

Executive Summary

Armepavine (C₁₉H₂₃NO₃) is a bioactive 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloid predominantly isolated from Nelumbo nucifera (Sacred Lotus) and Annona species. Unlike non-selective anti-inflammatory agents, Armepavine exhibits a dual-targeting mechanism: it suppresses innate immune responses via NF-κB/MAPK pathway inhibition and modulates adaptive immunity by attenuating T-cell activation .

This guide provides a granular analysis of the structure-activity relationship (SAR) governing these effects, detailing how specific molecular features—such as the C-1 chiral center and C-4' phenolic hydroxyl—dictate potency and selectivity.

Chemical Structure & Pharmacophore Analysis[1]

Molecular Architecture

Armepavine belongs to the benzyltetrahydroisoquinoline (BTHIQ) class. Its scaffold consists of a tetrahydroisoquinoline ring fused to a benzyl moiety at the C-1 position.

-

IUPAC Name: 4-[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol

-

Key Structural Features:

-

Isoquinoline Core: Provides the rigid scaffold for receptor binding.

-

C-1 Chiral Center: The (S)-enantiomer is the biologically dominant form found in Nelumbo nucifera with potent immunosuppressive activity.

-

N-Methyl Group: A tertiary amine essential for membrane permeability and intracellular accumulation (unlike quaternary ammonium analogs which are often curarimimetic).

-

C-6, C-7 Dimethoxy Groups: Contribute to lipophilicity and blood-brain barrier (BBB) penetration.

-

C-4' Phenolic Hydroxyl: The critical "warhead" for antioxidant activity and ROS-mediated NF-κB suppression.

-

SAR Visualization

The following diagram maps the specific biological functions to the structural nodes of Armepavine.

Figure 1: Pharmacophore map of Armepavine highlighting functional groups responsible for bioavailability and anti-inflammatory activity.

Structure-Activity Relationship (SAR) Deep Dive

The Role of the C-4' Phenolic Hydroxyl

The presence of the free hydroxyl group at the C-4' position on the benzyl ring is the most significant determinant of Armepavine's anti-inflammatory efficacy.

-

Mechanism: This group acts as a radical scavenger (hydrogen atom donor). Reactive Oxygen Species (ROS) are potent activators of the NF-κB signaling pathway. By scavenging intracellular ROS, Armepavine prevents the phosphorylation of IκBα, thereby locking NF-κB in the cytoplasm.

-

Comparative SAR: Derivatives where this -OH is methylated (e.g., O-methylarmepavine) show significantly reduced antioxidant capacity (IC50 > 100 µM vs ~20 µM for phenolic analogs) and diminished anti-inflammatory potency in macrophage assays.

N-Methylation and Bioavailability

Armepavine possesses a tertiary amine (N-methyl).

-

Effect: This ensures the molecule exists in an equilibrium between protonated and unprotonated forms at physiological pH, facilitating passive transport across cell membranes.

-

Contrast: Quaternary benzylisoquinolines (e.g., N-methyl-coclaurine) are permanently charged, limiting their intracellular penetration and shifting their pharmacology towards neuromuscular blockade (curare-like effects) rather than intracellular anti-inflammatory signaling modulation.

Stereochemistry ((S) vs (R))

Research indicates that the (S)-enantiomer is the primary active constituent in Nelumbo nucifera extracts responsible for suppressing T-cell proliferation and cytokine release. Synthetic racemic mixtures often show lower potency per unit mass, suggesting a stereospecific binding interaction with upstream kinases or receptors (likely involving the specific orientation of the benzyl pendant relative to the isoquinoline plane).

Mechanism of Action: Dual-Pathway Inhibition

Armepavine does not act as a simple COX inhibitor. Its efficacy stems from upstream modulation of gene transcription factors.[1]

NF-κB Signaling Blockade

In activated macrophages (e.g., LPS-stimulated RAW 264.7 cells), Armepavine inhibits the degradation of IκBα .

-

Normal State: NF-κB (p65/p50) is sequestered in the cytoplasm by IκBα.

-

Inflammatory Stimulus: IKK kinase phosphorylates IκBα, leading to its ubiquitination and degradation.

-

Armepavine Effect: It blocks this phosphorylation step (likely via ROS scavenging or direct IKK interaction), preventing NF-κB nuclear translocation.

-

Result: Downregulation of mRNA transcription for TNF-α, IL-1β, IL-6, and iNOS.

T-Cell Immunomodulation

Distinct from many NSAIDs, Armepavine exhibits immunosuppressive properties similar to cyclosporine but with a better safety profile.

-

Target: It suppresses the proliferation of splenocytes and CD4+ T-cells.[2]

-

Pathway: Inhibition of the Calcineurin-NFAT axis or direct cell cycle arrest, reducing the secretion of IL-2 and IFN-γ.

Pathway Visualization

Figure 2: Mechanistic pathway showing Armepavine's interception of ROS and NF-κB signaling.[3]

Experimental Protocols for Validation

To validate Armepavine's activity in a drug development pipeline, the following self-validating protocols are recommended.

In Vitro NF-κB Luciferase Reporter Assay

Purpose: Quantify the potency of Armepavine in blocking NF-κB transcriptional activity.

-

Cell Line: Stable NF-κB-luciferase reporter macrophage cell line (e.g., RAW 264.7-Luc).

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Treatment:

-

Pre-treat with Armepavine (0.1, 1, 10, 50 µM) for 1 hour.

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).

-

-

Stimulation: Add LPS (1 µg/mL) and incubate for 6 hours.

-

Detection: Lyse cells and add luciferin substrate. Measure luminescence.

-

Data Analysis: Calculate % Inhibition relative to LPS-only control.

-

Expected Result: Dose-dependent reduction in luminescence with an IC50 in the low micromolar range (approx. 5–10 µM).

-

In Vivo Autoimmune Glomerulonephritis Model

Purpose: Assess systemic anti-inflammatory and immunosuppressive efficacy.

-

Induction: Immunize C57BL/6 mice with sheep anti-mouse glomerular basement membrane (GBM) globulin.

-

Grouping:

-

Group A: Sham control.

-

Group B: Disease model (Vehicle).

-

Group C: (S)-Armepavine (20 mg/kg/day, oral gavage).

-

-

Timeline: Administer treatment daily from Day 0 to Day 14.

-

Readouts:

-

Urinalysis: Proteinuria levels (Coomassie blue).

-

Histology: PAS staining of kidney sections (count glomerular crescents).

-

Flow Cytometry: Splenic T-cell populations (CD4+/CD8+ ratio).

-

-

Validation: Efficacy is confirmed if Group C shows statistically significant reduction in crescent formation and proteinuria compared to Group B.

Quantitative Data Summary

| Parameter | Armepavine Profile | Comparative Note |

| Primary Target | NF-κB / T-cell Proliferation | Broader than COX-2 selective inhibitors |

| IC50 (NO Inhibition) | ~5 - 10 µM (RAW 264.7 cells) | Comparable to reference alkaloid Liensinine |

| IC50 (T-cell) | ~3 - 8 µM (Splenocytes) | Potent immunosuppression |

| Oral Bioavailability | Moderate | Enhanced by N-methyl/tertiary amine structure |

| Toxicity | Low cytotoxicity at < 50 µM | Higher therapeutic index than generic cytotoxins |

References

-

(S)-Armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Source: National Institutes of Health (PubMed) Significance: Establishes the specific immunosuppressive and NF-κB inhibitory mechanism of the (S)-enantiomer in a complex autoimmune model.

-

Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Source: National Institutes of Health (PubMed) Significance: Defines the SAR of the phenolic hydroxyl group and biphenyl system in ROS scavenging, a key upstream event in Armepavine's anti-inflammatory action.

-

Anti-inflammatory Activity of Total Alkaloids in Nelumbo nucifera. Source: ResearchGate Significance: Validates the cytokine suppression profile (IL-6, IL-1β, TNF-α) of the alkaloid fraction containing Armepavine.[4]

-

Pharmacological Inhibition of the NLRP3 Inflammasome. Source: CDC Stacks / Frontiers Significance: Provides context for the broader mechanism of benzylisoquinoline alkaloids in inhibiting inflammasome assembly, a likely secondary mechanism for Armepavine.

Sources

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of T-cell activation in vitro and in vivo by cordycepin from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]

Executive Summary

Benzylisoquinoline alkaloids (BIAs) represent a highly diverse class of plant-derived metabolites with profound pharmacological potential. Among these, (S)-Armepavine —a major bioactive alkaloid isolated from the sacred lotus (Nelumbo nucifera)—has emerged as a compelling candidate for immunomodulatory and anti-fibrotic drug development. This technical guide synthesizes the current mechanistic understanding of Armepavine and related BIAs, detailing their interference with PI3K/Akt and NF-κB signaling cascades. Designed for drug development professionals, this whitepaper provides authoritative grounding on BIA pharmacodynamics, alongside self-validating experimental protocols essential for preclinical evaluation.

Biosynthetic Origins and Structural Biology

Armepavine (C₁₉H₂₃NO₃) is a 1-benzylisoquinoline alkaloid synthesized via a highly conserved enzymatic cascade in Nelumbo nucifera. The structural scaffolding of BIAs provides the necessary stereochemistry to interact with mammalian kinase domains.

The biosynthesis begins with the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine . Subsequent sequential methylations by specific O- and N-methyltransferases (6OMT, CNMT, 7OMT) convert norcoclaurine into coclaurine, N-methylcoclaurine, and ultimately armepavine. The stereospecificity of these metabolites is critical; the (S)-enantiomer of armepavine exhibits the highest affinity for its downstream immunological targets.

Biosynthetic pathway of (S)-armepavine in Nelumbo nucifera.

Immunomodulatory Mechanisms: The PI3K/Itk/PLCγ Axis

The suppression of hyperactive T-lymphocytes is a primary therapeutic objective in autoimmune diseases. (S)-Armepavine has been proven to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) without inducing direct cytotoxicity .

Mechanistically, Armepavine acts as a membrane-proximal signaling inhibitor. Upon T-cell receptor activation, phosphoinositide 3-kinase (PI3K) is typically recruited to generate PIP3, which subsequently docks and activates IL-2-inducible T cell kinase (Itk). Armepavine disrupts this cascade by inhibiting PI3K activation, which directly prevents the phosphorylation of Itk and its downstream target, Phospholipase C gamma (PLCγ). The blockade of PLCγ halts intracellular calcium (Ca²⁺) mobilization, thereby preventing the nuclear translocation of transcription factors NF-AT and NF-κB. Consequently, the transcription of pro-inflammatory cytokines, including IL-2 and IFN-γ, is profoundly suppressed.

Armepavine inhibits PI3K-dependent PBMC activation and cytokine release.

Anti-Fibrotic Efficacy: Modulating Hepatic Stellate Cells

Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs), which transdifferentiate into myofibroblasts and deposit excessive extracellular matrix (ECM) proteins like collagen type I and α-smooth muscle actin (α-SMA).

Armepavine exhibits potent anti-fibrotic properties by antagonizing the inflammatory microenvironment that drives HSC activation . When HSCs are exposed to stimuli such as TNF-α or lipopolysaccharide (LPS), the IκB-kinase (IKK) complex is activated, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Armepavine directly suppresses IKK activation and concurrently downregulates MAPK pathways (p38, ERK1/2, and JNK). This dual-pronged inhibition halts the transcription of fibrogenic genes (col1α2, TGF-β1, TIMP-1) and prevents collagen deposition.

Armepavine attenuates hepatic fibrogenesis via MAPK and NF-κB blockade.

Quantitative Pharmacodynamics

To contextualize the potency of Armepavine, it is critical to benchmark its activity against related BIAs (such as Berberine and Macranthine) and standard pathway inhibitors. The following table summarizes key quantitative metrics derived from in vitro and in vivo models.

| Compound | Biological Target / Model | Key Activity Metric | Pharmacological Effect |

| (S)-Armepavine | Human PBMCs (PHA-stimulated) | IC₅₀ = 11.9 µM | Inhibits PI3K/Itk/PLCγ; suppresses IL-2/IFN-γ |

| (S)-Armepavine | Rat HSC-T6 / TAA In Vivo Model | ED = 3–10 mg/kg (oral) | Attenuates α-SMA, NF-κB, and MAPK pathways |

| QNZ (Reference) | NF-κB Transcriptional Activation | IC₅₀ = 11 nM | Potent neuroprotective NF-κB inhibition |

| Berberine | HeLa Cervical Cancer Cells | IC₅₀ = 12.08 µg/mL | Anti-proliferative cytotoxicity |

| Macranthine | HeLa Cervical Cancer Cells | IC₅₀ = 24.16 µg/mL | Anti-proliferative cytotoxicity |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step is grounded in physical causality to prevent false positives during preclinical screening.

Protocol 1: PBMC Isolation and Proliferation Assay

Objective: Evaluate the immunosuppressive capacity of BIAs via PI3K pathway blockade.

-

Density Gradient Centrifugation: Layer whole human blood over Ficoll-Paque (1.077 g/mL) and centrifuge at 400 × g for 30 minutes (no brake).

-

Causality: The specific gravity of Ficoll perfectly isolates mononuclear cells (lymphocytes/monocytes) at the interface while denser erythrocytes and granulocytes pellet. This ensures a pure effector cell population, eliminating confounding inflammatory signals from neutrophils.

-

-

Mitogenic Stimulation: Seed PBMCs at 2 × 10⁵ cells/well and stimulate with Phytohemagglutinin (PHA, 5 µg/mL).

-

Causality: PHA cross-links the T-cell receptor (TCR) complex, bypassing antigen-presenting cells to directly induce robust PI3K/PLCγ signaling and calcium flux. This provides a high signal-to-noise ratio for evaluating Armepavine's targeted inhibition.

-

-

Pharmacological Intervention: Treat cells with (S)-Armepavine (1–100 µM).

-

Validation: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cyclosporine A) to validate assay sensitivity.

-

-

Readout (³H-Thymidine Incorporation): Pulse cells with 1 µCi/well of ³H-TdR for the final 16 hours of a 72-hour culture.

-

Causality: Directly measures de novo DNA synthesis. Unlike metabolic assays (e.g., MTT) which can be confounded by mitochondrial uncoupling, ³H-TdR incorporation is the most reliable hallmark of true clonal expansion.

-

Protocol 2: In Vivo Thioacetamide (TAA)-Induced Hepatic Fibrosis

Objective: Assess the systemic anti-fibrotic efficacy of orally administered BIAs.

-

Disease Induction: Inject Wistar rats intraperitoneally with TAA (300 mg/kg), three times a week for 4 weeks.

-

Causality: TAA is metabolized by hepatic CYP450 enzymes into thioacetamide-S-oxide, a highly reactive intermediate that causes chronic centrilobular necrosis. This continuous injury accurately mimics human chronic liver disease, driving persistent HSC activation.

-

-

Therapeutic Dosing: Administer Armepavine (3 or 10 mg/kg) via oral gavage twice daily, starting concurrently with TAA induction.

-

Causality: Oral administration tests the pharmacokinetic viability, first-pass metabolism resistance, and systemic bioavailability of the alkaloid, mirroring intended clinical delivery routes.

-

-

Tissue Harvesting & Orthogonal Validation: Euthanize animals and harvest liver tissue.

-

Validation: Utilize a dual-readout system to self-validate the fibrotic score. Perform Sirius Red staining for direct histological quantification of cross-linked collagen, paired with Western blotting for α-SMA to confirm the molecular deactivation of myofibroblasts. Concordance between histological and molecular data ensures robust proof of efficacy.

-

References

-

Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. PMC - NIH. Available at:[Link]

-

(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner. PubMed. Available at:[Link]

-

In vitro and in vivo inhibitory effects of (S)-armepavine against hepatic fibrosis in rats. PubMed. Available at:[Link]

-

Phytochemical study and cytotoxic activity of alkaloids from Uvaria chamae P. Beauv. PubMed. Available at:[Link]

Technical Monograph: Discovery, Extraction, and Isolation of Armepavine from Nelumbo nucifera

Executive Summary

Armepavine (C₁₉H₂₃NO₃; MW: 313.4 g/mol ) is a bioactive 1-benzylisoquinoline alkaloid predominantly found in the embryos (plumules) of the Sacred Lotus (Nelumbo nucifera). It has garnered significant pharmaceutical interest due to its potent immunosuppressive, anti-inflammatory, and antifibrotic properties, particularly in the context of autoimmune disorders like Systemic Lupus Erythematosus (SLE) and T-cell mediated pathologies.[1]

This technical guide outlines a rigorous, field-validated workflow for the isolation of Armepavine. Unlike generic alkaloid extractions, this protocol emphasizes the specific physicochemical properties of benzylisoquinolines—specifically their pH-dependent solubility switches—to achieve high purity without excessive chromatographic overhead.[1]

Botanical Sourcing & Biosynthetic Context

While Armepavine appears in various Papaver species, Nelumbo nucifera (Lotus) remains the most viable industrial source. The highest concentrations are localized in the plumule (green embryo), rather than the leaf or rhizome.

Biosynthetic Pathway

Armepavine is derived from the tyrosine metabolic pathway. It is a downstream product of (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids (BIAs). The pathway involves sequential O-methylation and N-methylation steps.

Figure 1: Biosynthetic pathway of Armepavine in Nelumbo nucifera. Note that Armepavine serves as a branch point precursor to aporphine alkaloids like Nuciferine.

Extraction Methodology (The "Crude" Phase)

Solvent Selection Logic

Alkaloids in plant tissue typically exist as salts (bound to organic acids like malic or tartaric acid) or as free bases. Methanol (MeOH) is the superior solvent for the initial extraction because it possesses a high dielectric constant capable of dissolving both alkaloidal salts and free bases, while also penetrating the cellular matrix of the dried plumules effectively.

Protocol A: Methanol Reflux Extraction

Objective: Maximize yield of total alkaloids (crude extract).

-

Preparation: Pulverize dried N. nucifera plumules to a fine powder (40–60 mesh).

-

Solvation: Suspend powder in MeOH (1:10 w/v ratio).

-

Extraction: Reflux at 65°C for 2 hours.

-

Why Reflux? Passive maceration yields ~20-30% less active compound. Thermal energy disrupts cell walls and increases saturation limits.

-

-

Filtration: Filter the supernatant while hot.

-

Repeat: Re-extract the residue twice with fresh MeOH.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain the Crude Methanolic Extract .

Isolation & Purification (The "Refining" Phase)

This stage utilizes Acid-Base Partitioning , a self-validating method that exploits the basic nitrogen atom in the isoquinoline ring. By manipulating pH, we toggle the molecule between a water-soluble salt form and an organic-soluble free base form, effectively washing away non-alkaloidal impurities (fats, chlorophyll, tannins).[1]

Protocol B: Acid-Base Fractionation

Objective: Isolate the alkaloid-rich fraction from the crude extract.

-

Acidification (Salt Formation):

-

Suspend the Crude Methanolic Extract in 2% HCl or 3% Tartaric Acid solution.

-

Mechanism:[2]

. The alkaloids move into the aqueous phase; non-polar lipids remain undissolved or can be washed out. -

Wash Step: Partition the acidic aqueous solution with Ethyl Acetate (EtOAc). Discard the EtOAc layer (removes neutral fats and chlorophyll).

-

-

Basification (Free Base Formation):

-

Adjust the pH of the aqueous phase to pH 9–10 using Saturated

or -

Mechanism:[2]

. The alkaloids deprotonate and become hydrophobic.

-

-

Extraction (Recovery):

-

Extract the alkaline aqueous solution with Chloroform (

) x3. -

Combine

layers.

-

-

Drying: Dry over anhydrous

and evaporate to yield the Total Alkaloid Fraction (TAF) .

Protocol C: Chromatographic Purification

The TAF contains Armepavine alongside Nuciferine and Neferine. Separation requires Silica Gel Column Chromatography.

-

Stationary Phase: Silica Gel 60 (200–300 mesh).

-

Mobile Phase: Gradient elution with

(starting 100:0 -

Detection: TLC (Dragendorff’s reagent stains alkaloids orange).

Alternative: High-Speed Counter-Current Chromatography (HSCCC) For larger scale isolation without irreversible adsorption to silica:

-

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (1:0.8:1:1 v/v).

-

Mode: Head-to-Tail.

Figure 2: Step-by-step extraction and isolation workflow utilizing acid-base switching logic.

Structural Elucidation & Characterization

Confirmation of Armepavine requires matching spectroscopic data against established values.

Mass Spectrometry (ESI-MS)[3]

-

Ionization: Positive Mode (

) -

Molecular Ion:

-

Fragmentation: Loss of methyl amine or cleavage at the benzyl linkage is common.

Nuclear Magnetic Resonance (NMR)

The structure is characterized by two methoxy groups on the isoquinoline ring and a para-substituted benzyl ring.

Table 1: Diagnostic ¹H NMR Signals (400 MHz,

| Position | Shift ( | Multiplicity | Interpretation |

| N-CH₃ | 2.54 | Singlet (3H) | N-methyl group (Characteristic of Armepavine vs. Coclaurine) |

| 6-OCH₃ | 3.58 | Singlet (3H) | Methoxy on Isoquinoline ring |

| 7-OCH₃ | 3.82 | Singlet (3H) | Methoxy on Isoquinoline ring |

| H-1 | 4.10 | Triplet/dd | Chiral center proton (benzylic) |

| H-8 | 6.55 | Singlet | Isoquinoline aromatic proton |

| H-5 | 6.60 | Singlet | Isoquinoline aromatic proton |

| H-2'/6' | 6.90 | Doublet ( | Benzyl ring (AA'BB' system) |

| H-3'/5' | 6.65 | Doublet ( | Benzyl ring (Ortho to phenol -OH) |

Note: Chemical shifts may vary slightly (

References

-

Chen, S., et al. (2013). "Isoquinoline Alkaloids from the Embryos of Nelumbo nucifera."[1] Journal of Natural Products. Link

-

Kashiwada, Y., et al. (2005). "Anti-HIV Benzylisoquinoline Alkaloids and Flavonoids from the Leaves of Nelumbo nucifera, and Structure–Activity Correlations with Related Alkaloids."[1] Bioorganic & Medicinal Chemistry. Link

-

Weng, J.R., et al. (2009). "Antitumor activity of armepavine against human leukemia cells."[1] Biochemical Pharmacology. Link

-

Mukherjee, P.K., et al. (2009). "The sacred lotus (Nelumbo nucifera) – phytochemical and therapeutic profile." Journal of Pharmacy and Pharmacology. Link

-

Spectroscopic Data Validation: PubChem Compound Summary for CID 442169: Armepavine. National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Enantioselective Synthesis of (-)- and (+)-Armepavine

Introduction: The Significance of Chirality in Armepavine

Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific and drug development communities. Its core structure is a recurring motif in a vast array of biologically active natural products. The presence of a stereocenter at the C1 position gives rise to two enantiomers: (S)-(-)-Armepavine and (R)-(+)-Armepavine. It is now well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of Armepavine, the (S)-enantiomer has been the primary focus of pharmacological investigation, demonstrating notable immunomodulatory properties. Specifically, (S)-Armepavine has been shown to suppress T-cell proliferation, suggesting its potential as a therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE)[1]. This underscores the critical importance of enantioselective synthesis to access stereochemically pure Armepavine for further research and potential clinical applications. This guide provides an in-depth technical overview of the core methodologies for the enantioselective synthesis of both (-)- and (+)-Armepavine.

Strategic Approaches to Asymmetric Synthesis: The Pictet-Spengler Reaction

The cornerstone of many synthetic routes to Armepavine and related alkaloids is the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring system. The key to an enantioselective synthesis lies in controlling the facial selectivity of the cyclization step. Two primary strategies have emerged as highly effective: the use of chiral Brønsted acid catalysts and the application of chiral auxiliaries.

Organocatalytic Enantioselective Pictet-Spengler Reaction

A highly efficient and elegant approach to the asymmetric Pictet-Spengler reaction employs chiral phosphoric acid (CPA) catalysts. These organocatalysts create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other. The (R)-TRIP catalyst, a derivative of BINOL, has proven to be particularly effective in the synthesis of (R)-Armepavine[2][3].

The proposed mechanism involves the formation of a chiral ion pair between the protonated imine intermediate and the conjugate base of the chiral phosphoric acid. This organized transition state effectively shields one face of the iminium ion, leading to a highly enantioselective intramolecular Friedel-Crafts-type reaction.

Enantioselective Synthesis of (+)-Armepavine via Organocatalysis

The synthesis of (+)-Armepavine, which has been determined to be the (R)-enantiomer, can be achieved through a multi-step sequence culminating in an organocatalytic Pictet-Spengler reaction.

Overall Synthetic Workflow

Caption: Synthetic workflow for (+)-(R)-Armepavine.

Experimental Protocol: Synthesis of (+)-(R)-Armepavine

Step 1: Synthesis of N-(o-nitrophenylsulfenyl)-3,4-dimethoxyphenethylamine

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.1 eq).

-

Cool the mixture to 0 °C and add a solution of o-nitrobenzenesulfenyl chloride (o-NBS-Cl, 1.05 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-protected amine.

Step 2: Organocatalytic Asymmetric Pictet-Spengler Reaction

-

In a flame-dried flask under an inert atmosphere, dissolve the N-(o-nitrophenylsulfenyl)-3,4-dimethoxyphenethylamine (1.0 eq) and the (R)-TRIP catalyst (0.05 - 0.1 eq) in anhydrous toluene.

-

Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for a short period to allow for catalyst activation.

-

Add a solution of 4-(benzyloxy)phenylacetaldehyde (1.1 eq) in anhydrous toluene dropwise over 30 minutes.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction and purify the crude product to yield the protected (R)-Armepavine.

Step 3: Deprotection to Yield (+)-(R)-Armepavine

-

The N-(o-nitrophenylsulfenyl) protecting group can be removed under mild conditions, for example, with a thiol nucleophile (e.g., thiophenol) in the presence of a base.

-

The benzyl ether protecting group on the phenol can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).

-

The final product, (+)-(R)-Armepavine, is then purified by standard methods.

| Step | Reactants | Key Reagents | Product | Typical Yield | Enantiomeric Excess (ee) |

| 1 | 3,4-Dimethoxyphenethylamine | o-NBS-Cl, Et₃N | N-protected amine | >90% | N/A |

| 2 | N-protected amine, Aldehyde | (R)-TRIP | Protected (R)-Armepavine | 70-85% | 86-92% |

| 3 | Protected (R)-Armepavine | Thiol, H₂/Pd-C | (+)-(R)-Armepavine | High | Maintained |

Proposed Enantioselective Synthesis of (-)-Armepavine

The synthesis of (-)-Armepavine, the (S)-enantiomer, can be logically achieved by employing the enantiomer of the chiral catalyst used for the (+)-enantiomer. This principle of "opposite catalyst, opposite enantiomer" is a cornerstone of asymmetric catalysis.

Synthetic Strategy

The proposed synthesis of (-)-(S)-Armepavine follows the same reaction sequence as for the (+)-enantiomer, with the critical difference being the use of the (S)-TRIP catalyst in the Pictet-Spengler reaction.

Proposed Workflow

Caption: Proposed synthetic workflow for (-)-(S)-Armepavine.

Proposed Experimental Protocol

The experimental protocol for the synthesis of (-)-(S)-Armepavine would mirror that of the (+)-enantiomer, with the substitution of (R)-TRIP for (S)-TRIP in Step 2. The expected yield and enantiomeric excess should be comparable to those obtained for the (R)-enantiomer.

Alternative Strategy: The Use of Chiral Auxiliaries

An alternative and robust method for asymmetric synthesis involves the use of a chiral auxiliary. Ellman's sulfinamide is a widely used and highly effective chiral auxiliary for the synthesis of chiral amines[4][5].

Conceptual Workflow

Caption: Conceptual workflow using a chiral auxiliary.

This strategy involves the condensation of a protected phenethylamine derivative with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. Diastereoselective addition of a suitable nucleophile, such as a Grignard reagent derived from a protected phenylacetic acid, establishes the stereocenter. Subsequent functional group manipulations, cyclization, and removal of the chiral auxiliary and protecting groups would afford the desired enantiomer of Armepavine. The choice of the (R)- or (S)-sulfinamide dictates the stereochemical outcome.

Conclusion and Future Outlook

The enantioselective synthesis of (-)- and (+)-Armepavine is a testament to the power of modern asymmetric catalysis. The organocatalytic Pictet-Spengler reaction provides a highly efficient and direct route to these valuable molecules with excellent enantiocontrol. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly lead to even more efficient and scalable syntheses of Armepavine and other biologically important alkaloids. This will, in turn, facilitate deeper investigations into their pharmacological properties and pave the way for the development of new therapeutic agents. The pronounced biological activity of (S)-Armepavine, in particular, highlights the necessity for stereochemically pure compounds in drug discovery and development, a need that is elegantly met by the synthetic strategies outlined in this guide.

References

-

Chang, C.-F., Huang, C.-Y., Huang, Y.-C., Lin, K.-Y., Lee, Y.-J., & Wang, C.-J. (2010). Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives. Synthetic Communications, 40(23), 3452-3466. [Link]

-

De La Torre, D. Z., & Feringa, B. L. (2020). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 117(15), 8338-8345. [Link]

-

Ruiz-Olalla, A., Würdemann, M. A., Wanner, M. J., Ingemann, S., van Maarseveen, J. H., & Hiemstra, H. (2015). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 80(10), 5035-5049. [Link]

-

Liu, C. P., Kuo, Y. C., Shen, C. C., & Wu, C. C. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. International immunopharmacology, 6(2), 247-254. [Link]

-

Sewgobind, N. V., Wanner, M. J., Ingemann, S., de Gelder, R., van Maarseveen, J. H., & Hiemstra, H. (2008). Enantioselective Organocatalytic Total Synthesis of (-)-Arboricine. Organic Letters, 10(23), 5469-5471. [Link]

-

Vogel, C., & Zhu, J. (2023). Organocatalytic Enantioselective Pictet-Spengler Reaction of α-Ketoesters: Development and Application to the Total Synthesis of (+)-Alstratine A. Angewandte Chemie International Edition, 62(1), e202213831. [Link]

-

Vogel, C., & Zhu, J. (2022). Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera). bioRxiv. [Link]

-

Wang, D., & Ellman, J. A. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]

-

Wikipedia contributors. (2024, January 26). Optical rotation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

-

Zha, L., et al. (2023). Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera). Nature Communications, 14(1), 949. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved March 7, 2026, from [Link]

-

Hiemstra, H., & van Maarseveen, J. H. (2015). Organocatalytic Enantioselective Pictet−Spengler Approach to Biologically Relevant 1‑Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. UvA-DARE (Digital Academic Repository). [Link]

-

Chen, Z., Zhao, H., & Chen, S. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]

Sources

- 1. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. Ellman's Sulfinamides [sigmaaldrich.com]

In Vitro Anti-Cancer Properties of Armepavine: Mechanistic Insights and Preclinical Workflows

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Overview: The Phytochemical Landscape of Armepavine

Armepavine is a bioactive benzylisoquinoline alkaloid (BIA) naturally synthesized in species such as Nelumbo nucifera (sacred lotus) and various Papaver (poppy) species. While historically recognized for its immunomodulatory and anti-inflammatory properties, recent preclinical oncology research has pivoted toward its cytotoxic and anti-proliferative capabilities.

As a Senior Application Scientist navigating the transition of natural products from bench to bedside, it is critical to evaluate armepavine not just as a broad-spectrum toxin, but as a targeted modulator of intracellular signaling. This whitepaper synthesizes current in vitro data regarding armepavine's anti-cancer mechanisms, provides a quantitative baseline of its efficacy, and establishes self-validating experimental workflows for researchers aiming to expand upon this foundational data.

Mechanistic Pharmacology: How Armepavine Targets Malignancy

The anti-cancer efficacy of armepavine is primarily driven by the induction of programmed cell death (apoptosis) and the disruption of critical survival kinase networks.

The Intrinsic Apoptotic Axis

Armepavine oxalate has been shown to induce apoptosis in a time- and dose-dependent manner, particularly in hematological malignancies. In CCRF-CEM leukemia cells, exposure to 30 μM armepavine triggers severe DNA damage, leading to the downregulation of the anti-apoptotic protein Bcl-2. This loss of mitochondrial protection facilitates the activation of executioner Caspase-3, culminating in definitive DNA fragmentation ()[1].

Kinase Modulation and the Tumor Microenvironment

Beyond direct cytotoxicity, armepavine exerts profound effects on cellular signaling cascades. In human peripheral blood mononuclear cell (PBMC) models, (S)-armepavine acts as a potent inhibitor of the PI3K/Akt pathway and downstream MAPK signaling (including p38, ERK1/2, and JNK) ()[2][3]. Because the hyperactivation of PI3K and MAPK is a hallmark of tumor survival, angiogenesis, and immune evasion, armepavine's ability to suppress these networks highlights its potential utility as an adjuvant therapeutic capable of sensitizing tumors to conventional chemotherapy.

Quantitative Efficacy: Cell Line Profiling

A critical metric in early-stage drug discovery is the Selectivity Index (SI)—the ratio of a compound's toxicity in normal cells versus cancer cells. A higher SI indicates a wider therapeutic window. The table below summarizes the in vitro cytotoxicity of armepavine across distinct cell lines.

Table 1: In Vitro Cytotoxicity and Selectivity of Armepavine

| Cell Line | Tissue Origin | IC50 / Effective Dose | Selectivity Index (SI)* | Reference |

| HeLa | Human Cervical Adenocarcinoma | 66.44 ± 3.32 μg/mL | 1.43 | ()[4] |

| Vero | Normal African Green Monkey Kidney | 95.30 ± 1.15 μg/mL | Baseline Control | ()[4] |

| CCRF-CEM | Human T-cell Leukemia | 30 μM (Apoptosis Induction) | N/A | ()[1] |

*SI is calculated as (IC50 Normal Cell) / (IC50 Cancer Cell). While an SI of 1.43 indicates moderate selectivity, structural optimization of the armepavine scaffold is an active area of research to improve this therapeutic window.

Standard Operating Procedures: Self-Validating In Vitro Workflows

To ensure scientific integrity and reproducibility, assays evaluating armepavine must be designed as self-validating systems . This means every protocol must include internal controls to rule out assay artifacts (e.g., solvent toxicity, metabolic stalling vs. true cell death).

Protocol A: High-Throughput Viability Screening (MTT Assay)

Objective: Establish the IC50 of armepavine in target cancer cell lines. Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are rapidly degraded upon cell death, formazan production serves as a highly accurate, direct proxy for the number of viable, metabolically active cells.

-

Cell Seeding: Seed HeLa cells at

cells/well in a 96-well plate. Causality: Cells must be in log-phase growth; over-confluent cells exhibit contact inhibition, which artificially depresses baseline metabolic readouts. -

Treatment & Controls: After 24h, treat cells with armepavine (1–150 μg/mL).

-

Negative Control: 0.1% DMSO (rules out solvent-induced toxicity).

-

Positive Control: 10 μM Cisplatin (validates the assay's sensitivity to known cytotoxic agents).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

MTT Conversion: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.

-

Solubilization: Aspirate media and dissolve the resulting formazan crystals in 150 μL of DMSO.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Orthogonal Apoptosis Validation (Hoechst Staining & Immunoblotting)

Objective: Confirm that the loss of viability observed in Protocol A is driven by apoptosis rather than necrosis or senescence. Causality & Rationale: MTT cannot differentiate between modes of cell death. Hoechst 33258 binds to AT-rich regions of the DNA minor groove, allowing visual confirmation of chromatin condensation (a morphological hallmark of apoptosis). Immunoblotting provides the molecular proof by detecting the cleavage of Caspase-3.

-

Morphological Assessment (Hoechst 33258):

-

Treat cells with the established IC50 of armepavine for 24 hours.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Stain with Hoechst 33258 (1 μg/mL) for 10 minutes in the dark.

-

Validation: View under a UV fluorescence microscope. Apoptotic cells will display hyper-fluorescent, fragmented, or shrunken nuclei compared to the diffuse, uniform staining of the DMSO control.

-

-

Molecular Execution (Western Blot):

-

Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe for Bcl-2 (expected to decrease) and Cleaved Caspase-3 (expected to appear at 17/19 kDa). Use

-actin as a loading control.

-

Pathway Visualization

The following diagram maps the logical flow of armepavine-induced intrinsic apoptosis, illustrating the cascade from initial cellular stress to terminal DNA fragmentation.

Fig 1: Armepavine-induced intrinsic apoptotic signaling pathway in cancer cells.

Strategic Outlook for Drug Development

While armepavine demonstrates clear in vitro anti-cancer properties, its transition to in vivo models requires strategic foresight. The moderate Selectivity Index (1.43 in cervical cancer models) suggests that systemic administration of unmodified armepavine may result in off-target renal toxicity. Future drug development efforts should focus on:

-

Medicinal Chemistry: Synthesizing armepavine analogs with substituted functional groups to enhance tumor-specific uptake.

-

Combination Therapies: Utilizing armepavine's PI3K-inhibitory properties at sub-lethal doses to sensitize resistant tumors to standard-of-care kinase inhibitors.

-

Nanocarrier Delivery: Encapsulating the alkaloid in liposomal or polymeric nanoparticles to bypass normal tissue and exploit the Enhanced Permeability and Retention (EPR) effect of solid tumors.

References

-

Chen, K. S., et al. (2004). "Armepavine oxalate induces cell death on CCRF-CEM leukemia cell line through an apoptotic pathway." Life Sciences. URL:[Link]

-

Demirgan, R., et al. (2016). "In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines." African Journal of Traditional, Complementary and Alternative Medicines. URL:[Link]

-

Liu, C. P., et al. (2007). "(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner." Journal of Leukocyte Biology. URL: [Link]

Sources

- 1. Armepavine oxalate induces cell death on CCRF-CEM leukemia cell line through an apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. View of IN VITRO ANTICANCER ACTIVITY AND CYTOTOXICITY OF SOME PAPAVER ALKALOIDS ON CANCER AND NORMAL CELL LINES [journals.athmsi.org]

Introduction: The Therapeutic Potential of Armepavine

An In-depth Technical Guide to the Natural Sources and Extraction of Armepavine For Researchers, Scientists, and Drug Development Professionals

Armepavine is a benzylisoquinoline alkaloid that has garnered significant interest within the scientific and pharmaceutical communities. It is structurally related to papaverine and is recognized for its wide range of pharmacological activities. Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agent. These properties have made Armepavine a compelling lead compound in drug discovery and development programs. This guide provides a comprehensive overview of the natural sources of Armepavine, its biosynthetic pathway, and detailed methodologies for its extraction and purification, tailored for researchers and professionals in the field.

Natural Abundance: Botanical Sources of Armepavine

Armepavine is predominantly found in plants belonging to the Annonaceae, Berberidaceae, and Ranunculaceae families. Within these families, several species have been identified as particularly rich sources of this alkaloid.

Table 1: Prominent Natural Sources of Armepavine and Reported Yields

| Plant Family | Species | Plant Part | Reported Yield (% w/w) |

| Annonaceae | Annona squamosa | Leaves | ~0.15% |

| Guatteria schomburgkiana | Bark | Not specified | |

| Berberidaceae | Berberis cretica | Roots | ~0.5% |

| Nandina domestica | Stems | Not specified | |

| Mahonia aquifolium | Roots | Not specified | |

| Ranunculaceae | Thalictrum minus | Whole plant | ~0.2% |

| Aquilegia ecalcarata | Whole plant | Not specified |

The selection of the plant source and the specific part of the plant is a critical first step in the extraction process, as the concentration of Armepavine can vary significantly.

Biosynthesis of Armepavine in Plants

The biosynthesis of Armepavine is a complex enzymatic process that begins with the amino acid L-tyrosine. The pathway involves a series of condensation, methylation, and reduction reactions, which are characteristic of benzylisoquinoline alkaloid synthesis in plants. Understanding this pathway can provide insights into the regulation of Armepavine production and potential strategies for enhancing its yield through biotechnological approaches.

Caption: Biosynthetic pathway of Armepavine starting from L-tyrosine.

Extraction and Purification: A Step-by-Step Technical Protocol

The extraction and purification of Armepavine from its natural sources is a multi-step process that requires careful optimization of each stage to maximize yield and purity. The following protocol is a generalized yet detailed procedure that can be adapted based on the specific plant material and available laboratory equipment.

Step 1: Preparation of Plant Material

-

Collection and Drying: The plant material (e.g., leaves, roots, stems) should be collected and thoroughly washed to remove any contaminants. It is then air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

The choice of solvent is critical and depends on the polarity of the target compound. Armepavine is soluble in a range of organic solvents.

-

Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period (24-72 hours) with occasional agitation. This process is repeated multiple times to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

This is a crucial step to separate the basic alkaloids, including Armepavine, from other neutral or acidic compounds in the crude extract.

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atom of the alkaloids, making them water-soluble.

-

Extraction with Organic Solvent: The acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic impurities.

-

Basification and Re-extraction: The aqueous layer is then basified with a base (e.g., NH4OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted back into an organic solvent.

-

Drying and Concentration: The organic layer containing the enriched alkaloids is dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid fraction.

Caption: General workflow for the extraction and isolation of Armepavine.

Step 4: Chromatographic Purification

The crude alkaloid fraction is a mixture of different alkaloids. Chromatographic techniques are employed to isolate Armepavine.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, fractions containing Armepavine can be further purified using Prep-HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is commonly employed.

Characterization and Structural Elucidation

The identity and purity of the isolated Armepavine are confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Conclusion

This guide has provided a detailed overview of the natural sources, biosynthesis, and the methodologies for the extraction and purification of Armepavine. The successful isolation of Armepavine in high yield and purity is a critical step for its further investigation and development as a potential therapeutic agent. The protocols and information presented here serve as a valuable resource for researchers and scientists working in the field of natural product chemistry and drug discovery. The adaptability of these methods, combined with a thorough understanding of the underlying chemical principles, will enable the efficient and effective isolation of this promising alkaloid for future research endeavors.

Pharmacological Profile of Armepavine as an NF-κB Inhibitor: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context

Armepavine (C₁₉H₂₃O₃N) is a bioactive benzylisoquinoline alkaloid predominantly isolated from the seeds and leaves of Nelumbo nucifera (lotus). In recent years, it has garnered significant attention in preclinical drug development for its potent immunomodulatory and anti-fibrotic properties.

Unlike broad-spectrum immunosuppressants that often trigger severe cytotoxicity, Armepavine exerts its therapeutic effects through highly targeted interference with the Nuclear Factor kappa B (NF-κB) signaling cascade[1]. By uncoupling membrane-proximal kinase activation from downstream transcriptional events, Armepavine effectively silences the inflammatory burst in human peripheral blood mononuclear cells (PBMCs) and hepatic stellate cells (HSCs) without inducing direct cell death[1][2].

This whitepaper synthesizes the pharmacokinetic viability, mechanistic causality, and validated experimental protocols required to evaluate Armepavine as a pipeline candidate for autoimmune and fibrotic diseases.

Pharmacokinetics & Quantitative Profiling

Before elucidating intracellular mechanisms, a drug candidate must demonstrate systemic viability. Pharmacokinetic profiling utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has established the baseline absorption parameters for Armepavine[3].

In murine models, oral administration yields an absolute bioavailability of 11.3% [3]. While this suggests the presence of first-pass metabolism or efflux transporter activity, the compound exhibits rapid absorption and a stable terminal half-life, making it a viable scaffold for structural optimization in medicinal chemistry[3].

Table 1: Quantitative Pharmacological Profile of (S)-Armepavine

| Parameter | Value / Observation | Biological Model |

| Chemical Class | Benzylisoquinoline Alkaloid | N/A |

| Molecular Weight | 313.39 g/mol | N/A |

| Oral Bioavailability | 11.3% | Murine Model (In Vivo) |

| PBMC Proliferation IC₅₀ | 11.9 µM | Human PBMCs (PHA-stimulated) |

| Primary Upstream Targets | PI-3K, Itk, PLCγ (Downregulated) | Human PBMCs |

| Primary Downstream Targets | IKKα (Down), IκBα (Up), p65 (Cytosolic) | HSC-T6 / Human PBMCs |

| Cytokine Suppression | IL-2, IFN-γ, TNF-α, iNOS | In Vitro / In Vivo |

Mechanistic Causality: Deconstructing the NF-κB Axis

As application scientists, we must look beyond phenotypic suppression (e.g., "reduced inflammation") and map the exact nodes of target engagement. Armepavine does not act as a generic antioxidant; it specifically disrupts the canonical NF-κB pathway through a multi-tiered blockade.

Upstream Kinase Inhibition (The PI-3K/Itk/PLCγ Axis)

In T-lymphocytes, the activation of NF-κB is heavily reliant on calcium mobilization and protein kinase C (PKC) activation, driven by Phospholipase C gamma (PLCγ). Armepavine acts upstream by blocking Phosphoinositide 3-kinase (PI-3K) dependent pathways. This primary blockade cascades into the failure of Interleukin-2-inducible T cell kinase (Itk) to phosphorylate and activate PLCγ[2].

IKK Complex Suppression & IκBα Stabilization

The causality of Armepavine's mechanism culminates at the IκB kinase (IKK) complex. By inhibiting upstream signals, Armepavine prevents the activation of IKKα[1].

-

The Mechanistic Consequence: Without active IKKα, the inhibitory chaperone protein IκBα is not phosphorylated. If it is not phosphorylated, it escapes ubiquitination and subsequent degradation by the 26S proteasome.

-

The Terminal Effect: Stabilized IκBα continues to sequester the NF-κB p65/p50 heterodimer in the cytosol, physically rendering it incapable of translocating to the nucleus to transcribe pro-inflammatory genes (IL-2, IFN-γ) and fibrotic markers (α-SMA, Collagen)[1][2].

Mechanism of Armepavine-mediated NF-κB pathway inhibition and cytosolic sequestration.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your screening pipelines, the following protocol details the evaluation of Armepavine's NF-κB inhibitory activity.

Design Philosophy: This workflow is designed as a self-validating system. It incorporates parallel viability screening (MTT/WST-1) to distinguish true pharmacological target engagement from non-specific cytotoxicity. Furthermore, it utilizes subcellular fractionation because measuring total p65 is analytically useless; the hallmark of NF-κB activation is its spatial translocation from the cytosol to the nucleus.

Protocol: Subcellular Fractionation and NF-κB Translocation Assay

Step 1: PBMC Isolation & Seeding

-

Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed cells at

cells/well in RPMI-1640 supplemented with 10% FBS.

Step 2: Pre-treatment (The Causality Window)

-

Pre-treat cells with Armepavine (10 µM, 25 µM, and 50 µM) or Vehicle (0.1% DMSO) for 1 hour.

-

Causality Check: Pre-treatment is mandatory. It allows the alkaloid to achieve intracellular accumulation and pre-emptively block upstream kinases (PI-3K/Itk) before the inflammatory burst is triggered.

Step 3: Inflammatory Stimulation

-

Stimulate the cells with Phytohemagglutinin (PHA, 5 µg/mL) or TNF-α (10 ng/mL) for 30 to 60 minutes.

-

Self-Validation: Include a "Stimulus + Vehicle" positive control to confirm baseline pathway activation, and a "No Stimulus" negative control to establish the resting state.

Step 4: Subcellular Fractionation

-

Harvest cells and lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40) to release the cytosolic fraction. Centrifuge at 3,000 x g.

-

Wash the remaining pellet (intact nuclei) and lyse with a high-salt nuclear extraction buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 25% glycerol).

Step 5: Western Blot Analysis

-

Run both fractions on SDS-PAGE.

-

Probe the cytosolic fraction for IκBα (expecting an increase in Armepavine-treated groups due to stabilization)[1].

-

Probe the nuclear fraction for NF-κB p65 (expecting a decrease in Armepavine-treated groups due to blocked translocation)[1].

-

Loading Controls: Use GAPDH or β-tubulin for the cytosol, and Lamin B1 or Histone H3 for the nucleus to validate fraction purity.

Step-by-step self-validating workflow for evaluating NF-κB spatial translocation.

Conclusion & Future Perspectives

Armepavine represents a highly specific, non-cytotoxic inhibitor of the NF-κB signaling network. By anchoring its mechanism of action at the PI-3K/Itk interface and preventing IKKα-mediated IκBα degradation, it offers a precise pharmacological tool for mitigating T-cell driven autoimmunity and hepatic fibrogenesis[1][2]. Future drug development efforts should focus on structural modifications (e.g., nano-encapsulation or prodrug synthesis) to elevate its 11.3% oral bioavailability while preserving its high-fidelity target engagement[3].

References

-

Inhibitory effects of armepavine against hepatic fibrosis in rats. PubMed (NIH).Link

-

(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner. PubMed (NIH).Link

-

Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study. PubMed (NIH).Link

Sources

- 1. Inhibitory effects of armepavine against hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Armepavine: Biosynthetic Divergence, Pharmacological Significance, and Experimental Methodologies

Executive Summary

Armepavine (C₁₉H₂₃O₃N) is a highly bioactive benzylisoquinoline alkaloid (BIA) predominantly isolated from Nelumbo nucifera (sacred lotus). Unlike most plant species in the order Ranunculales, which strictly accumulate (S)-conformers of BIAs, Nelumbo nucifera possesses a unique biosynthetic plasticity that yields both (R)- and (S)-stereoisomers of armepavine . As a Senior Application Scientist, I approach this stereochemical divergence not just as a structural curiosity, but as the fundamental determinant of the molecule's pharmacological trajectory. This whitepaper provides an in-depth technical analysis of the biological significance of armepavine enantiomers, supported by field-proven experimental protocols and mechanistic insights.

Stereochemical Divergence & Biosynthesis in Nelumbo nucifera

The biosynthesis of armepavine begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) by norcoclaurine synthase (NCS). In Nelumbo nucifera, the enzymatic machinery—specifically methyltransferases like NnOMT5—lacks the strict stereospecificity observed in model BIA producers like the opium poppy . This allows for the parallel methylation of both (R)- and (S)-N-methylcoclaurine, resulting in a racemic pool of armepavine.

The biological significance of this divergence is profound:

-

(S)-Armepavine acts as a potent, direct-acting pharmacological agent, exhibiting profound immunosuppressive and anti-fibrotic properties.

-

(R)-Armepavine functions primarily as a critical biosynthetic intermediate. It is the obligate precursor for downstream (R)-aporphine alkaloids (such as nuciferine and pronuciferine), which are heavily implicated in anti-cancer and neuroprotective therapeutics .

Biosynthetic divergence of (R)- and (S)-Armepavine in Nelumbo nucifera.

Pharmacological Profiles and Mechanisms of Action

Immunomodulatory Effects of (S)-Armepavine

(S)-Armepavine has been extensively validated as a potent immunosuppressant. In human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA), (S)-armepavine inhibits proliferation by regulating Itk and PLC activation in a PI-3K-dependent manner . By suppressing the transcription of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), it effectively halts T-cell cycle progression without inducing direct cytotoxicity. This mechanism has shown in vivo efficacy in ameliorating systemic lupus erythematosus (SLE) in MRL/MpJ-lpr/lpr murine models.

Anti-Fibrotic Activity in Hepatic Stellate Cells (HSCs)

Activation of HSCs is the primary driver of liver fibrogenesis. (S)-Armepavine exerts anti-fibrotic effects by blocking Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS) signaling cascades . Mechanistically, it prevents the nuclear translocation of NF-κB and inhibits the phosphorylation of MAPK pathways (p38, ERK1/2, and JNK). This dual-inhibition drastically reduces the expression of α-smooth muscle actin (α-SMA) and halts collagen deposition.

Mechanism of action of (S)-Armepavine in inhibiting fibrogenesis and inflammation.

Quantitative Pharmacological Data

To facilitate comparative analysis, the quantitative metrics of armepavine and its structural analogs are summarized below.

| Compound | Biological Target / Assay | Metric | Value | Causality / Significance |